Motesanib diphosphate - 857876-30-3

Motesanib diphosphate

Catalog Number: EVT-275171
CAS Number: 857876-30-3
Molecular Formula: C22H27N5O8P2
Molecular Weight: 551.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motesanib diphosphate is a novel, investigational, highly selective, oral inhibitor of multiple receptor tyrosine kinases (RTKs). [] It acts on vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit). [] This compound exhibits both anti-angiogenic properties, limiting the formation of new blood vessels crucial for tumor growth, and direct anti-tumor effects. [, ] Motesanib diphosphate is currently under investigation for its potential in treating various cancers, including differentiated thyroid cancer and non-small cell lung cancer. [, ]

Mechanism of Action

Motesanib diphosphate exerts its anti-tumor activity through the inhibition of multiple receptor tyrosine kinases (RTKs), primarily VEGFRs, PDGFR, and Kit. [, , ] By inhibiting VEGFRs, Motesanib diphosphate disrupts the signaling pathway of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby reducing the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, its inhibitory action on PDGFR and Kit might directly interfere with tumor cell proliferation and survival. [, ]

Applications
  • Differentiated Thyroid Cancer (DTC): Research indicates that Motesanib diphosphate shows promise in treating progressive, radioactive iodine-resistant DTC, inducing partial responses in some patients and stabilizing the disease in others. [, , , ]
  • Non-Small Cell Lung Cancer (NSCLC): Studies suggest encouraging results using Motesanib diphosphate as a first-line treatment in combination with carboplatin and paclitaxel, especially in Asian patients with non-squamous advanced NSCLC. []
  • Breast Cancer: Motesanib diphosphate, in combination with paclitaxel or docetaxel, has demonstrated tolerability and preliminary evidence of antitumor activity in patients with advanced breast cancer. []
  • Thymoma: While not extensively explored, there are indications of Motesanib diphosphate's potential efficacy in treating advanced thymoma. []
Future Directions
  • Biomarker Identification: Identifying predictive biomarkers of response to Motesanib diphosphate treatment would allow for a more personalized approach, ensuring that therapy benefits those most likely to respond positively. []

Gemcitabine

    Relevance: Gemcitabine was studied in combination with Motesanib diphosphate and Erlotinib for the treatment of patients with solid tumors. The study aimed to assess the safety and pharmacokinetics of this combination therapy [].

Erlotinib

    Relevance: Similar to Gemcitabine, Erlotinib was also investigated in a combination therapy with Motesanib diphosphate for patients with solid tumors. This phase 1b study aimed to evaluate the safety and pharmacokinetics of the combination [].

Bevacizumab

    Relevance: This anti-angiogenic agent was used in a clinical trial alongside AMG 102 (an HGF/SF antagonist) and compared to Motesanib diphosphate in combination with AMG 102. The study's objective was to assess their combined efficacy in treating adult patients with advanced solid tumors [].

Paclitaxel

    Relevance: A Phase 1b study explored the combination of Motesanib diphosphate with either Paclitaxel or Docetaxel for treating locally recurrent, unresectable, or metastatic breast cancer. The study aimed to understand the safety, preliminary efficacy, and pharmacokinetics of these combinations [].

Docetaxel

    Relevance: Similar to Paclitaxel, Docetaxel was also studied in combination with Motesanib diphosphate for the treatment of advanced breast cancer. The Phase 1b study evaluated the safety, efficacy, and pharmacokinetics of the combined treatment [].

Gefitinib

    Relevance: Gefitinib, similar to Motesanib diphosphate, was tested as a potential targeted therapy for advanced thyroid cancer. Though it did not show objective responses in a Phase II trial, it did demonstrate some disease stabilization, prompting further investigation into its potential role in treating this type of cancer [].

Ketoconazole

    Relevance: A study investigated the effect of co-administering Ketoconazole, a potent CYP3A4 inhibitor, on the pharmacokinetics and tolerability of Motesanib diphosphate in patients diagnosed with advanced solid tumors [].

Properties

CAS Number

857876-30-3

Product Name

Motesanib diphosphate

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid

Molecular Formula

C22H27N5O8P2

Molecular Weight

551.4 g/mol

InChI

InChI=1S/C22H23N5O.2H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;2*1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);2*(H3,1,2,3,4)

InChI Key

DJJCDCBLOWTOJD-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate;

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.